N-(5-Amino-2-fluorophenyl)-2-methylbenzamide
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Description
N-(5-Amino-2-fluorophenyl)-2-methylbenzamide (AFMB) is a synthetic compound that has been studied for its potential applications in scientific research. AFMB has been used for various purposes, such as chemical synthesis, drug discovery, and laboratory experiments.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Research on fluorinated benzamides, including compounds structurally related to N-(5-Amino-2-fluorophenyl)-2-methylbenzamide, highlights their significance in medicinal chemistry for the development of novel therapeutics. For example, the synthesis of androgen receptor antagonists involves structurally similar compounds, indicating the utility of such molecules in drug development processes, particularly in targeting receptor-mediated pathways (Li Zhi-yu, 2012). Moreover, the incorporation of fluorine atoms into pharmaceutical compounds is a common strategy to enhance their metabolic stability, bioavailability, and binding affinity to target receptors.
Organic Synthesis and Chemical Properties
Studies involving the synthesis of fluorobenzamides containing thiazole and thiazolidine derivatives demonstrate the chemical versatility and reactivity of fluorinated benzamides. These compounds serve as key intermediates in the synthesis of antimicrobial agents, showcasing the ability to introduce bioactive moieties through various synthetic routes (N. Desai, K. M. Rajpara, V. V. Joshi, 2013). The research also highlights the role of microwave-assisted synthesis in accelerating the preparation of such compounds, suggesting potential methodologies for efficient synthesis of N-(5-Amino-2-fluorophenyl)-2-methylbenzamide and its derivatives.
Biochemical and Pharmacological Research
The exploration of fluorinated benzamides in the context of biochemical and pharmacological research underscores their potential as bioactive molecules. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles, which share a common fluorinated aromatic motif with N-(5-Amino-2-fluorophenyl)-2-methylbenzamide, have been investigated for their antitumor properties. These studies reveal the critical role of fluorine substitution in modulating the activity and selectivity of benzothiazole-based antitumor agents, suggesting similar research applications for N-(5-Amino-2-fluorophenyl)-2-methylbenzamide in the discovery of novel anticancer compounds (I. Hutchinson et al., 2001).
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-4-2-3-5-11(9)14(18)17-13-8-10(16)6-7-12(13)15/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMWHMXUSMTJFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-methylbenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.